1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with an adamantane group and a dichloro-methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane group can be introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Coupling Reaction: The final step involves coupling the adamantane derivative with the piperazine derivative using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups in place of the dichloro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-YL)-4-(2,5-dichlorobenzenesulfonyl)piperazine
- 1-(Adamantan-1-YL)-4-(4-methoxybenzenesulfonyl)piperazine
- 1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxyphenyl)piperazine
Uniqueness
1-(Adamantan-1-YL)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine is unique due to the combination of its adamantane and dichloro-methoxybenzenesulfonyl groups, which confer specific chemical and physical properties. These properties might include enhanced stability, specific binding affinities, or unique reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C21H28Cl2N2O3S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28Cl2N2O3S/c1-28-19-9-18(23)20(10-17(19)22)29(26,27)25-4-2-24(3-5-25)21-11-14-6-15(12-21)8-16(7-14)13-21/h9-10,14-16H,2-8,11-13H2,1H3 |
InChI Key |
KPFWHNWRBRVKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
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